molecular formula C8H10N2O B513580 2-Amino-N-phenylacetamide CAS No. 555-48-6

2-Amino-N-phenylacetamide

Cat. No. B513580
CAS RN: 555-48-6
M. Wt: 150.18g/mol
InChI Key: MPXAYYWSDIKNTP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, which could be structurally similar to 2-Amino-N-phenylacetamide, are considered important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Catalytic Synthesis Applications

  • Boric Acid Catalyzed Reactions : Boric acid is used to catalyze the synthesis of 2-arylamino-2-phenylacetamide, leading to efficient conversion into α-amino acids via acidic hydrolysis (Kumar, Saxena, & Gupta, 2013).
  • Nanoparticle Catalyzed Reactions : ZnO nanoparticles catalyze Ugi-type reactions for synthesizing 2-arylamino-2-phenylacetimidamide, with high yields and good atom efficiency (Kumar, Saxena, & Gupta, 2013).

Pharmacological Research

  • Estrogen-Like Effects : 2-Phenylacetamide from Lepidium apetalum seeds exhibits estrogen-like effects, promoting MCF-7 cell proliferation and affecting hormone levels in mice (Zeng et al., 2018).
  • Muscarinic Receptor Antagonists : Derivatives of 2-phenylacetamide act as potent muscarinic M(3) receptor antagonists, useful for treating urinary, bowel, and respiratory disorders (Mitsuya et al., 2000).

Chemical Synthesis and Structure Studies

  • Synthesis of Derivatives : Efficient methods are developed for synthesizing N-phenylacetamide derivatives, contributing to the understanding of their chemical structures (Srivani et al., 2018).
  • Conformational Studies : Research on rigid N-bicyclo substituted 2-phenylacetamides helps in understanding their conformations and spectral properties (Antonović, Nikolić, & Petrović, 1988).

Biological Activity Studies

  • QSRR Analysis : Quantitative Structure Retention Relationships (QSRR) analysis explores the correlation between chromatographic retention behaviors and the biological activities of N-substituted-2-phenylacetamide derivatives (Vaštag et al., 2014).
  • Germination Inducer : 2-Phenylacetamide effectively induces germination in Bacillus macerans spores, particularly in the presence of fructose (Sacks & Thompson, 1971).

Protective Group in Synthesis

  • Selective Enzymatic Removal : The phenylacetamido group in phosphopeptides can be removed selectively under mild conditions using penicillin G acylase, showcasing its role as an amino protecting group (Waldmann, Heuser, & Schulze, 1996).

Catalysis and Functionalization Research

  • Ir(iii)-Catalyzed Functionalization : Ir(iii) catalysis is used for direct C-H functionalization of N-phenylacetamide with α-diazo quinones, yielding highly functionalized biaryl scaffolds (Li et al., 2020).

Safety And Hazards

The safety data sheet for similar compounds suggests that they should be handled with personal protective equipment and adequate ventilation . They should not be ingested or inhaled, and contact with eyes, skin, or clothing should be avoided .

Future Directions

The future directions for the study of 2-Amino-N-phenylacetamide could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, structure-activity relationship (SAR) studies could be conducted to understand the impact of structural modifications on the compound’s activity .

properties

IUPAC Name

2-amino-N-phenylacetamide
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InChI

InChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
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InChI Key

QRKJNCRCYBKANP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN
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Molecular Formula

C8H10N2O
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DSSTOX Substance ID

DTXSID70185878
Record name Acetanilide, ar'-amino-
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Molecular Weight

150.18 g/mol
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Physical Description

2-aminoacetanilide appears as white or slightly reddish crystals.
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Solubility

Soluble (NTP, 1992)
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Product Name

2-Amino-N-phenylacetamide

CAS RN

555-48-6, 32074-28-5
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Melting Point

270 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

To a solution of benzene-1,2-diamine (100 g, 0.93 mol) in dichloromethane (1 L) at 0° C. was added acetic anhydride (87 mL, 0.92 mol). After stirring at 0° C. for 2 hours, the mixture was stand at 0° C. for 12 hours and the precipitate was collected by filtration, washed by dichloromethane and ether, dried in air to afford the product N-(2-aminophenyl)acetamide (25 g, yield 18%). 1H NMR (400 MHz, CDCl3) δ ppm 7.14-7.26 (m, 2H), 7.04-7.08 (m, 1H), 6.78-6.81 (m, 2H), 3.86 (br s, 2H), 2.20 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-(2-aminophenyl)acetamide (59 mg, 57%) as a yellow solid was synthesized from 1,2-diaminobenzene (216 mg, 2.00 mmol), EDCI (764 mg, 4.00 mmol), HOBt (540 mg, 4.00 mmol), DMAP (488 mg, 4.00 mmol), acetic acid (120 mg, 2.00 mmol) and DMF (1 mL) using the procedure similar to that described for compound 1 (Example 1): LCMS: 531 [M+1]+. 1H-NMR (400 MHz. DMSO-d6) δ 2.03 (s, 3H), 4.85 (s, 2H), 6.52 (m, 1H), 6.70 (m, 1H), 6.89 (m, 1H), 7.15 (m, 1H), 9.11 (s, 1H).
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
764 mg
Type
reactant
Reaction Step One
Name
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
488 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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